2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a 4-methylphenyl group and a tetrahydrofuran-2-ylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-methylphenylamine with acetyl chloride to form 4-methylphenylacetamide. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-(2-methylphenyl)acetyl]amino]benzamide
- N-(4-methylphenyl)benzamide
- 2-bromo-benzamide
Uniqueness
2-{[(4-methylphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[[2-(4-methylphenyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-8-10-16(11-9-15)13-20(24)23-19-7-3-2-6-18(19)21(25)22-14-17-5-4-12-26-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
CBWMDEGMQGZEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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